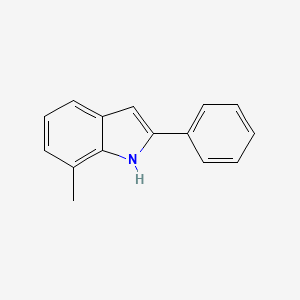

7-methyl-2-phenyl-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole scaffold is widely regarded as a "privileged structure" in medicinal chemistry, a term that reflects its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. eurekaselect.comijpsr.com Its significance stems from its structural versatility and its ability to interact with a diverse range of biological targets. eurekaselect.commdpi.com The indole nucleus is a core component of many natural products, alkaloids, and essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. irjmets.comnih.gov

In contemporary chemical research, the indole framework serves as a versatile building block for the synthesis of novel therapeutic agents. nih.gov Researchers are continually exploring indole derivatives for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govpcbiochemres.com The electron-rich nature of the indole ring makes it amenable to various chemical modifications, allowing for the fine-tuning of its biological and physical properties. irjmets.com This adaptability has cemented the indole scaffold's importance in the ongoing quest for new and effective drug candidates. ijpsr.com

Overview of Methylated and Phenylated Indole Systems in Academic Contexts

Among the vast number of substituted indoles, methylated and phenylated systems are of significant interest in academic research. The introduction of methyl and phenyl groups onto the indole core can profoundly influence the molecule's steric and electronic properties, leading to distinct biological activities.

Methylated indoles are studied for their role in modulating biological processes. The position of the methyl group on the indole ring is crucial in determining its effect. For instance, 3-methylindole (B30407) (skatole) is a well-known compound with a distinct odor, while other methylated indoles are investigated for their potential as kinase inhibitors or for other therapeutic applications. nih.gov The addition of a methyl group can enhance lipophilicity, potentially improving a compound's ability to cross cell membranes.

Phenylated indoles , such as 2-phenylindole (B188600), have garnered considerable attention for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. omicsonline.orgresearchgate.net The phenyl group can engage in various intermolecular interactions, including pi-stacking, which can be crucial for binding to biological targets like enzymes and receptors. biointerfaceresearch.com Research has shown that the substitution pattern on the phenyl ring itself can further refine the biological activity of the 2-phenylindole scaffold. researchgate.netbiointerfaceresearch.com The synthesis and evaluation of various phenylindole derivatives are active areas of research, aimed at developing new therapeutic agents. omicsonline.org

Research Rationale for Investigating 7-Methyl-2-phenyl-1H-indole

The specific investigation of this compound is driven by the promising biological activities observed in related substituted indole structures. The combination of a methyl group at the 7-position and a phenyl group at the 2-position creates a unique scaffold that is a subject of interest in medicinal chemistry.

The rationale for its investigation is primarily rooted in the search for novel therapeutic agents, particularly in the area of oncology. Studies on closely related 3-methyl-2-phenyl-1H-indole derivatives have demonstrated significant antiproliferative activity against various human tumor cell lines. semanticscholar.orgacs.org These studies have also suggested that such compounds may exert their anticancer effects by inhibiting key enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells. semanticscholar.orgacs.org

Therefore, the synthesis and study of this compound and its derivatives are part of a broader effort to explore the structure-activity relationships of substituted indoles. chapman.edu By systematically modifying the substituents on the indole core, researchers aim to develop compounds with enhanced potency and selectivity for specific biological targets. The this compound scaffold serves as a valuable template for the design and discovery of new drug candidates. Derivatives such as this compound-3-carbaldehyde and 7-methyl-2-phenyl-1h-indol-3-ylacetic acid are synthesized as intermediates in the creation of more complex molecules with potential therapeutic value. bldpharm.comsigmaaldrich.com

Compound Data

Below are tables detailing the physicochemical and spectroscopic properties of this compound and a related compound for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59541-82-1 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₅H₁₃N | sigmaaldrich.com |

| Molecular Weight | 207.27 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | This compound |

Table 2: Spectroscopic Data for a Related Compound: 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile

| Spectroscopic Method | Data |

| Melting Point | 176–178 °C |

| ¹H-NMR (600 MHz, DMSO-d₆) | δ (ppm) = 4.02 (s, 3H, CH₃), 7.23 (t, 1H, J = 7.9 Hz, C(5)H), 7.61 (dd, 1H, J = 7.7/1.0 Hz, ArH), 7.62–7.70 (m, 6H, ArH) |

| ¹³C-NMR (151 MHz, DMSO-d₆) | δ (ppm) = 35.3 (CH₃), 118.4, 123.8, 129.0 (2C), 129.1, 130.1 (2C), 130.4 (CH), 85.0, 104.6, 115.5, 128.0, 129.7, 132.9, 150.2 (C) |

| IR (KBr) | (cm⁻¹) 2212 (C≡N), 1556 (ar C=C), 1479, 1463, 1440, 1413, 1393, 1353, 1296, 1201, 1130, 1064, 812, 784, 700 |

| MS (APCI) | m/z (%): 311 ([M + H]⁺, 100%) |

| Source: mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2-phenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-6-5-9-13-10-14(16-15(11)13)12-7-3-2-4-8-12/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHLLJOCDFBTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl 2 Phenyl 1h Indole and Its Analogues

Fischer Indole (B1671886) Synthesis Approaches

One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com This reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to ultimately form the indole ring. byjus.comalfa-chemistry.com

To synthesize 7-methyl-2-phenyl-1H-indole, the logical precursors for the Fischer indole synthesis are (2-methylphenyl)hydrazine and acetophenone. The initial step is the condensation of these two precursors to form the corresponding N-(2-methylphenyl)-N'-(1-phenylethylidene)hydrazine (the hydrazone). This intermediate is often not isolated but is formed in situ. byjus.com

The cyclization of the hydrazone to the final indole product requires an acid catalyst. A range of both Brønsted and Lewis acids can be employed to facilitate this transformation. wikipedia.orgalfa-chemistry.com The reaction typically requires elevated temperatures to overcome the activation barrier of the key rearrangement step. organic-chemistry.org The choice of catalyst and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Typical Reaction Conditions for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Solvents |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid | Ethanol, Acetic Acid, Toluene |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Dioxane, Toluene, Acetic Acid |

This table summarizes common catalysts and solvents used for the Fischer indole synthesis, a versatile method for preparing indole derivatives from aryl hydrazines and carbonyl compounds. wikipedia.orgalfa-chemistry.com

The regioselectivity of the Fischer indole synthesis is a critical consideration, especially when using substituted phenylhydrazines. In the synthesis of this compound from (2-methylphenyl)hydrazine, the cyclization is directed by the position of the methyl group on the phenyl ring.

The mechanism involves the formation of an enamine tautomer from the hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. byjus.comalfa-chemistry.com For (2-methylphenyl)hydrazine, the ortho-methyl group sterically hinders cyclization at the C2 position of the hydrazine's phenyl ring. Consequently, the formation of the new carbon-carbon bond occurs exclusively at the C6 position (para to the nitrogen), leading to the formation of the 7-methyl-substituted indole as the sole regioisomer. Computational studies on similar systems have shown that pathways leading to other isomers are energetically disfavored. nih.govsemanticscholar.org The presence of an ortho-substituent on the phenylhydrazone can effectively constrain the electrocyclization to proceed in the desired direction. rsc.org

Palladium-Catalyzed Synthesis Routes

Palladium catalysis offers powerful and versatile methods for constructing complex heterocyclic systems like indoles, often under milder conditions than classical methods. nih.gov These strategies include various cross-coupling reactions and annulation techniques.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The construction of the 2-phenylindole (B188600) core can be efficiently achieved through a one-pot Sonogashira coupling of a haloaniline with a terminal alkyne, followed by an annulation (cyclization) step. nih.gov

A specific and efficient route to this compound involves a one-pot, two-step process starting from 3-methylaniline and phenylacetylene (B144264). mdpi.com This method utilizes a sequential mercury(I)/palladium(II)-catalyzed process. The first step is a regioselective Hg(I)-catalyzed hydroamination of phenylacetylene with 3-methylaniline to form an imine intermediate. The subsequent step is a Pd(II)-catalyzed oxidative cyclization of the in-situ generated imine, proceeding through C-H activation to furnish the final indole product. mdpi.com

Table 2: One-Pot Synthesis of this compound via Hg(I)/Pd(II) Catalysis

| Reactant 1 | Reactant 2 | Catalyst System | Additive/Solvent | Temperature | Yield | Reference |

| 3-Methylaniline | Phenylacetylene | Hg₂Cl₂ (cat.), Pd(OAc)₂ (cat.) | Cu(OAc)₂, DMSO | 60 °C | Moderate | mdpi.com |

This table details the specific conditions for a one-pot synthesis of this compound, highlighting a modern approach that combines hydroamination and C-H activation. mdpi.com

Palladium-catalyzed intramolecular transfer hydrogenation represents a sophisticated strategy in heterocyclic synthesis. rsc.org In the context of indole formation, such reactions can be part of a cascade or domino sequence. The mechanism often involves the oxidative addition of a Pd(0) species into a starting material, followed by the formation of a palladium-hydride intermediate. This intermediate can then participate in a reductive cyclization process. While a specific application of this methodology for the direct synthesis of this compound is not prominently documented, the principle is established for the synthesis of related indole scaffolds. For instance, palladium-catalyzed intramolecular transfer hydrogenation has been used to synthesize perhydroindole scaffolds from specifically designed precursors. rsc.org

Electrophilic Aromatic Substitution for Functionalization

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.gov The site of highest electron density and greatest reactivity is typically the C3 position. Therefore, functionalization of the pre-formed this compound core is expected to occur regioselectively at this position.

This reactivity pattern has been demonstrated in a closely related analogue, 7-bromo-1-methyl-2-phenyl-1H-indole. Treatment of this substrate with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid catalyst, boron trifluoride diethyl etherate, results in the introduction of a nitrile group exclusively at the C3 position. mdpi.com This reaction highlights the strong directing effect of the indole nitrogen and the inherent nucleophilicity of the C3 carbon, which overrides the electronic effects of the substituents at other positions.

Table 3: Electrophilic Cyanation of a 7-Substituted-2-phenyl-1H-indole Analogue

| Substrate | Electrophile Source | Catalyst | Solvent | Conditions | Product | Reference |

| 7-Bromo-1-methyl-2-phenyl-1H-indole | NCTS | BF₃·OEt₂ | 1,2-Dichloroethane | 100 °C, 24 h | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | mdpi.com |

This table illustrates the conditions for the functionalization of a 2,7-disubstituted indole at the C3 position via electrophilic aromatic substitution, demonstrating the typical reactivity of the indole core. mdpi.com

Strategies for C-3 Derivatization

The C-3 position of the indole ring is the most nucleophilic and thus a primary site for electrophilic substitution. A notable example of C-3 derivatization is the introduction of a nitrile group, a versatile functional group that can be further transformed into other functionalities.

One effective method for the C-3 cyanation of a 7-substituted-2-phenyl-1H-indole analogue, specifically 7-bromo-1-methyl-2-phenyl-1H-indole, involves an electrophilic aromatic substitution using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). mdpi.com This reaction is catalyzed by a Lewis acid, which activates the cyanating agent. mdpi.com The nitrile group is thereby regioselectively introduced at the C-3 position. mdpi.com

The general scheme for this reaction is as follows:

Scheme 1: C-3 Cyanation of a 7-Substituted-2-phenyl-1H-indole Analogue

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product |

| 7-bromo-1-methyl-2-phenyl-1H-indole | NCTS | BF₃·OEt₂ | 1,2-dichloroethane | 100 °C, 24 h | 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile |

This method provides the desired C-3 functionalized indole in moderate yield and with high regioselectivity. mdpi.com

Lewis Acid Catalysis in Indole Functionalization

Lewis acids play a pivotal role in various indole functionalization reactions by activating electrophiles and facilitating cyclization reactions. Their application is crucial in both the synthesis of the indole core and its subsequent derivatization.

In the context of C-3 derivatization, as seen in the cyanation reaction with NCTS, boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a Lewis acid to activate the cyanating reagent, enhancing its electrophilicity and promoting the attack by the electron-rich indole ring. mdpi.com

Furthermore, Lewis acids are instrumental in the synthesis of the indole scaffold itself. A general and efficient method for synthesizing functionalized indoles involves the Lewis acid-promoted intramolecular nucleophilic attack of imines by phenyldiazoacetates. nih.govorganic-chemistry.org This reaction proceeds under mild conditions with low catalyst loading. nih.gov The mechanism involves the activation of the imine by the Lewis acid, making it susceptible to nucleophilic attack by the diazo compound. nih.gov A subsequent cyclization and expulsion of nitrogen gas affords the indole product. A variety of inexpensive and commercially available Lewis acids can be employed in this transformation. nih.govorganic-chemistry.org

The following table summarizes the efficacy of various Lewis acids in a model reaction for indole synthesis:

Table 1: Effect of Various Lewis Acids on Indole Synthesis

| Lewis Acid (1.0 mol %) | Time (min) | Yield (%) |

| BF₃·OEt₂ | <10 | 100 |

| TiCl₄ | <10 | 100 |

| SnCl₄ | <10 | 100 |

| Cu(OTf)₂ | <10 | 100 |

| In(OTf)₃ | 15 | 98 |

| Sc(OTf)₃ | 20 | 95 |

| Zn(OTf)₂ | 30 | 92 |

| Yb(OTf)₃ | 40 | 85 |

| No Catalyst | - | No Reaction |

This methodology is highly versatile and has been utilized in the synthesis of biologically active indole derivatives. nih.gov

N-Alkylation and Protecting Group Strategies in Indole Synthesis

Modification of the indole nitrogen is a critical step in the synthesis of many indole-containing compounds, either to introduce a desired alkyl group or to protect the nitrogen during subsequent reactions.

N-Alkylation:

Direct N-alkylation of indoles can be challenging due to the competing reactivity of the C-3 position. nih.gov However, various strategies have been developed to achieve selective N-alkylation. One common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by reaction with a haloalkane. acs.org This approach has been successfully applied to 3-methyl-2-phenyl-1H-indoles. acs.org

Another strategy involves a two-step, one-pot procedure starting from indolines. nih.gov The indoline (B122111) is first N-alkylated via a borrowing-hydrogen reaction with an alcohol, catalyzed by an iron complex. nih.gov The resulting N-alkylated indoline is then oxidized to the corresponding N-alkylindole. nih.gov

Enantioselective N-alkylation methods have also been developed to introduce chirality at the nitrogen substituent. mdpi.com These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

Protecting Group Strategies:

Novel and Emerging Synthetic Pathways

The development of novel and efficient methods for the synthesis of indoles and their analogues is an ongoing area of research. These emerging pathways often focus on improving atom economy, reducing reaction steps, and accessing novel structural motifs.

One classic yet effective method for the synthesis of 2-phenyl-1H-indoles is the Fischer indole synthesis. ymerdigital.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone. Polyphosphoric acid is a commonly used acid catalyst for this transformation. ymerdigital.com

A novel approach for the synthesis of a [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone involves a multi-step sequence starting with a Friedel-Crafts benzoylation, followed by side-chain bromination, oxidation, and finally, a Fischer indole synthesis to construct the indole ring. orientjchem.org

Palladium-catalyzed reactions have also emerged as powerful tools for indole synthesis. For instance, the cyclization of 2-alkynylanilines in an aqueous micellar medium using a palladium catalyst provides an efficient and environmentally friendly route to 2-substituted indoles. mdpi.com

Furthermore, the development of regio- and enantioselective nickel-catalyzed hydroamination of unactivated alkenes with anthranils offers a novel entry to functionalized indoles. acs.org This method allows for the synthesis of chiral arylamines which can be further transformed into indole analogues. acs.org

These novel synthetic routes provide access to a diverse range of this compound analogues and other substituted indoles, facilitating the exploration of their chemical and biological properties.

Chemical Reactivity and Derivatization Strategies

Oxidative Transformations of the Indole (B1671886) System

The electron-rich double bond between the C-2 and C-3 positions of the indole nucleus is susceptible to oxidative cleavage. This transformation is biologically significant, as seen in the metabolic pathway of tryptophan, which is oxidized to N-formylkynurenine by tryptophan 2,3-dioxygenase. thieme-connect.com

Chemically, this transformation can be mimicked using various oxidative conditions. A notable method involves a visible-light-mediated oxidative cleavage of electron-deficient indoles using methylene (B1212753) blue as a photoredox catalyst. thieme-connect.com In this process, the indole is believed to be oxidized via a single electron transfer to the excited catalyst. The resulting radical cation couples with molecular oxygen, leading to the formation of a peroxy radical intermediate that ultimately undergoes cleavage of the C-2–C-3 bond. thieme-connect.com This reaction tolerates a variety of functional groups due to its mild conditions. thieme-connect.com

| Oxidative Transformation of Indole Derivatives | |

| Reaction Type | Photo-Oxidative Cleavage of C-2–C-3 bond |

| Catalyst | Methylene Blue (2 mol%) |

| Oxidant | Air (O₂) |

| Energy Source | Blue LEDs |

| Solvent | Trifluoroethanol (TFE) |

| Key Intermediate | Indole radical cation followed by a peroxy radical |

| Product | N-acylated anthranilic acid derivatives (e.g., N-formylkynurenine analogues) |

| Reference | thieme-connect.com |

Formation of Functionalized Derivatives

The reactivity of the 7-methyl-2-phenyl-1H-indole core allows for the synthesis of a wide array of functionalized derivatives, including those containing carbonyl and nitrogen functionalities.

The introduction of carbonyl groups is a fundamental transformation in indole chemistry. As previously mentioned, indole-3-carboxaldehydes are readily synthesized via electrophilic formylation reactions like the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com Alternative and milder methods have also been developed, such as boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzed formylation using trimethyl orthoformate (TMOF) as the formyl source. acs.org These carboxaldehyde derivatives are valuable intermediates, serving as precursors for carboxylic acids, alcohols, and other functional groups. acs.org

Palladium-catalyzed carbonylation reactions represent another powerful method for synthesizing carbonyl-containing indoles. nih.govbeilstein-journals.org These reactions can introduce carbonyl groups at various positions, depending on the starting material and reaction conditions, leading to the formation of indole carboxylic esters and ketones. nih.govbeilstein-journals.org For example, 3-benzoyl-2-phenyl-1H-indole has been synthesized by reacting 2-phenylindole (B188600) with benzoyl chloride in the presence of a Lewis acid. nih.gov

| Synthesis of Carbonyl Derivatives of 2-Phenylindoles | |

| Target Compound | 3-Benzoyl-2-phenyl-1H-indole |

| Starting Material | 2-Phenylindole |

| Reagent | Benzoyl chloride |

| Catalyst/Promoter | Aluminum chloride (AlCl₃) |

| Reaction Type | Friedel-Crafts Acylation |

| Position of Functionalization | C-3 |

| Reference | nih.gov |

The synthesis of indole-3-carbonitriles introduces a versatile nitrile group that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems. Electrophilic cyanation is a direct method for this transformation.

A highly relevant example is the synthesis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile from its corresponding indole precursor. mdpi.com This reaction proceeds via an electrophilic aromatic substitution using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent and boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. mdpi.com The reaction demonstrates high regioselectivity for the C-3 position. Given the electronic similarity, this method is directly applicable to this compound. Other copper-mediated cyanation methods have also been developed for indoles, using reagents like ammonium (B1175870) iodide and DMF, which offer broad substrate scope and high functional group tolerance. semanticscholar.org

| Electrophilic Cyanation of a 7-Substituted 2-Phenylindole | |

| Substrate | 7-Bromo-1-methyl-2-phenyl-1H-indole |

| Product | 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile |

| Cyanating Agent | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) |

| Catalyst | Boron trifluoride diethyl etherate (BF₃·OEt₂) |

| Solvent | 1,2-dichloroethane |

| Conditions | 100 °C, 24 h, closed vessel |

| Position of Functionalization | C-3 |

| Reference | mdpi.com |

Sulfur-Containing Derivatives

The introduction of sulfur-containing functional groups into the indole scaffold is a significant strategy for creating derivatives with diverse chemical and biological properties. While direct studies on the synthesis of sulfur-containing derivatives of this compound are not extensively detailed in the provided research, the reactivity of the broader 2-phenylindole class provides a strong indication of potential synthetic routes.

One established method involves the reaction of 1-hydroxy-2-phenylindoles with sulfur-containing nucleophiles. For instance, new 3-[(acyl(or alkyl)thio)methyl]-1-hydroxy-2-phenylindoles can be synthesized from appropriate precursors treated with thiocarboxylic acids and thiols in the presence of tin(II) chloride dihydrate (SnCl₂·2H₂O). researchgate.net This process involves a sequence of nitro reduction, intramolecular condensation, and subsequent addition of the sulfur nucleophile. researchgate.net This methodology could potentially be adapted for the this compound core to produce novel sulfur-containing derivatives at the C3 position.

Another approach involves the Buchwald-Hartwig cross-coupling reaction. This has been used to synthesize N-(4-(1H-indol-1-yl)phenyl)anilines containing a methylthio group. nih.gov In this type of synthesis, an indole is reacted with a bromo-functionalized thioanisole (B89551) in the presence of a palladium catalyst (like t-BuXPhos Pd G3), a ligand (t-BuXPhos), and a base (t-BuONa) in a suitable solvent like tert-Butanol. nih.gov This demonstrates a viable pathway for attaching sulfur-containing aryl groups to the nitrogen of the this compound ring.

The synthesis of spiroindole derivatives incorporating thiazole (B1198619) moieties represents another class of sulfur-containing indole compounds. These are typically prepared from dihydro-indole-2,3-diones (isatins) and 4-thiazolidinones. ijcrt.org While this involves a significant modification of the indole core, it highlights the versatility of indole chemistry in creating complex sulfur-containing heterocyclic systems.

The table below summarizes a potential synthetic approach for a sulfur-containing derivative based on analogous reactions.

Table 1: Potential Synthesis of a Sulfur-Containing this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

|---|

Metal Complexation and Ligand Properties

The indole nucleus, particularly when functionalized with coordinating groups, serves as an effective ligand for transition metals, leading to complexes with significant applications in catalysis. The 2-phenylindole scaffold is of particular interest in the formation of palladium complexes.

2-Phenylindole derivatives can be readily used to form stable palladium(II) complexes. The synthesis of these complexes often involves the reaction of a functionalized indole ligand precursor with a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or cis-[PdCl₂(PhCN)₂]. mdpi.comarabjchem.org For example, indolyl ligands featuring N-heterocyclic substituents like pyridine (B92270) or pyrazole (B372694) can be treated with one equivalent of Pd(OAc)₂ to afford mono-indolyl palladium acetate complexes. mdpi.com The formation of the complex is confirmed by the disappearance of the indole N-H signal in ¹H NMR spectroscopy. mdpi.comresearchgate.net

The coordination of the indole ligand to the palladium center can occur in several ways. In many cases, the indole nitrogen deprotonates and binds to the metal. If other coordinating groups are present on the indole ring system, such as at the C2 or C7 positions, the indole can act as a bidentate or pincer-type ligand. mdpi.comresearchgate.net X-ray crystallography studies of such complexes have revealed detailed structural information, including bond lengths and angles. For instance, in a palladium complex with a 2-Py-7-Py-IndH ligand, the Pd-N bond lengths were determined to be approximately 1.941 Å to 2.055 Å. researchgate.net

The general reaction for the formation of these palladium complexes can be summarized as follows: Indole-Ligand-H + Pd(OAc)₂ → [Indole-Ligand]Pd(OAc) + HOAc

Table 2: Selected Bond Parameters for a Representative Indolyl-Palladium(II) Complex

| Parameter | Value | Reference |

|---|---|---|

| Pd-N(1) (Indole) Bond Length | 2.043(4) Å | researchgate.net |

| Pd-N(2) (Pyridine) Bond Length | 1.941(6) Å | researchgate.net |

| Pd-N(3) (Pyridine) Bond Length | 2.055(5) Å | researchgate.net |

| Pd-O(1) (Acetate) Bond Length | 2.045(4) Å | researchgate.net |

Palladium complexes bearing indole-based ligands have demonstrated significant catalytic activity, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net The electronic and steric properties of the indole ligand play a crucial role in the efficiency and selectivity of the catalytic process.

The design of the ligand, including the placement and nature of coordinating substituents on the indole ring, directly impacts the catalytic performance. For example, studies have shown that palladium complexes with N-heterocyclic substituents at both the 2- and 7-positions of the indole ring exhibit better catalytic activities in Suzuki C-C coupling reactions compared to those with substituents at other positions. mdpi.com The σ-donating character of these ligands can increase the nucleophilicity of the Pd(0) center, which is formed in situ, thereby lowering the activation energy for the oxidative addition step in the catalytic cycle. nih.gov

The general mechanism for palladium-catalyzed alkenylation of indoles involves the generation of a σ-alkyl complex, which is the rate-determining step, followed by a syn-β-hydride elimination to yield the product and regenerate the active catalyst. beilstein-journals.org The indole ligand influences the stability of the palladium intermediates and the kinetics of these elementary steps. The choice of ancillary ligands is critical for achieving high yields and selectivity in these transformations. nih.govacs.org

The performance of these catalysts is typically evaluated by monitoring the yield of the desired coupled product under specific reaction conditions, including the choice of base, solvent, and temperature.

Table 3: Catalytic Activity of an Indolyl-Palladium Complex in Suzuki Coupling

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | 1 | K₂CO₃ | Dioxane | 24 | >99 |

| 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | Dioxane | 24 | >99 |

Data is representative of performance for palladium complexes with N-heterocyclic indolyl ligands. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the structure of 7-methyl-2-phenyl-1H-indole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The spectrum for a related compound, 7-Methyl-2-(4-methylphenyl)-1H-indole, shows a broad singlet for the N-H proton of the indole (B1671886) ring, typically observed downfield around δ 8.15 ppm researchgate.net. The protons on the indole and phenyl rings resonate in the aromatic region, generally between δ 6.7 and δ 7.7 ppm researchgate.netarkat-usa.org. The methyl group attached to the C7 position of the indole ring typically appears as a sharp singlet in the upfield region, around δ 2.5 ppm researchgate.net. The specific chemical shifts and coupling constants are crucial for assigning each proton to its exact position on the indole or phenyl ring system.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| NH (Indole) | ~8.1 (broad) | Singlet (br s) | N/A |

| Phenyl-H | 7.20 - 7.70 | Multiplet (m) | N/A |

| Indole-H (C4, C5, C6) | 6.90 - 7.10 | Multiplet (m) | N/A |

| Indole-H (C3) | ~6.8 | Singlet/Doublet | N/A |

| CH₃ (C7) | ~2.5 | Singlet (s) | N/A |

| Note: This table represents typical chemical shift ranges based on closely related structures. Exact values may vary depending on the solvent and experimental conditions. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For a similar structure, 7-Methyl-2-(4-methylphenyl)-1H-indole, the carbon atoms of the phenyl and indole rings resonate in the downfield region, typically between δ 100.0 and δ 137.8 ppm researchgate.net. The carbon of the methyl group at the C7 position gives a characteristic signal in the upfield region, around δ 16.7 ppm researchgate.net. The quaternary carbons, such as C2, C7, and the ipso-carbon of the phenyl ring, can also be identified, providing a complete carbon map of the molecule.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C2 (Indole) | ~137 |

| C3a, C7a (Indole) | 128 - 137 |

| Phenyl Quaternary C | ~130 |

| Phenyl CH | 125 - 130 |

| C4, C5, C6 (Indole) | 118 - 124 |

| C3 (Indole) | ~100 |

| CH₃ (C7) | ~17 |

| Note: This table represents typical chemical shift ranges based on closely related structures. Exact values may vary depending on the solvent and experimental conditions. |

While specific 2D NMR data for this compound is not detailed in the available literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used for unambiguous structure confirmation of such molecules mdpi.com. A COSY spectrum would reveal proton-proton couplings within the phenyl ring and the indole core, helping to trace the connectivity of adjacent protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. Finally, an HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the entire molecular structure by linking different fragments, such as the phenyl ring to the C2 position of the indole.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₅H₁₃N, which corresponds to an exact mass of 207.1048 echemi.com. HRMS analysis of a closely related compound, 7-Methyl-2-(2-methylphenyl)-1H-indole, confirmed its molecular formula with high accuracy, demonstrating the utility of this technique for the indole family of compounds researchgate.net. The experimental measurement of the molecular ion peak's mass-to-charge ratio (m/z) with high precision would unequivocally confirm the elemental composition of C₁₅H₁₃N for the target compound.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.27 |

| Exact Mass (Calculated) | 207.104799 |

| Expected M+H⁺ (HRMS) | 208.112074 |

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺) of this compound would be observed at an m/z of 207. This peak is expected to be prominent due to the stability of the aromatic indole system. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Common fragmentation pathways for indole derivatives involve the loss of small, stable molecules or radicals. For this compound, key fragmentation events would likely include:

Loss of a hydrogen radical (H•): Leading to a significant [M-1]⁺ peak at m/z 206.

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ fragment at m/z 192.

Fission of the rings: Complex fragmentation of the indole or phenyl rings can lead to smaller charged fragments, providing further structural clues.

GC-MS analysis has identified this compound in natural product extracts, confirming its mass spectrometric detectability scispace.comscribd.comwjarr.comresearchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features.

The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations from both the phenyl and indole rings are observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methyl group at the 7-position gives rise to absorptions in the 2850-2960 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| N-H (Indole) | Stretch | 3400-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

X-ray Crystallography for Solid-State Structure Determination

For 1-methyl-2-phenyl-1H-indole, the crystal structure reveals an orthorhombic system with the space group Pbca researchgate.net. The dihedral angle between the five- and six-membered rings of the indole system is minimal at 1.19 (5)°, indicating a high degree of planarity for the indole core itself researchgate.net. The phenyl ring is twisted out of this plane, making a dihedral angle of 46.09 (5)° with the indole ring system researchgate.net.

The crystal structure of 2-methyl-7-phenylindole belongs to the orthorhombic space group P 21 21 21 nih.gov. The unit cell dimensions provide the fundamental lattice parameters for this particular crystalline form.

Table 2: Crystallographic Data for Isomers of Methyl-Phenyl-Indole

| Parameter | 1-methyl-2-phenyl-1H-indole researchgate.net | 2-methyl-7-phenylindole nih.gov |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | P 21 21 21 |

| a (Å) | 8.1957 (1) | 6.8195 |

| b (Å) | Not specified | 8.3525 |

| c (Å) | 17.1653 (3) | 20.053 |

| α (°) | 90 | 90.00 |

| β (°) | 90 | 90.00 |

| γ (°) | 90 | 90.00 |

| Z | 8 | 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, identifying, and purifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods in the analysis of organic compounds like this compound.

HPLC is a technique used to separate components of a mixture in a liquid mobile phase through a solid stationary phase packed into a column. It is widely used for purity assessment and preparative isolation of compounds. The separation is based on the differential partitioning of the analytes between the two phases.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (e.g., helium). The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

GC-MS analysis is a key tool for both identification and purity assessment. The electron impact (EI) mass spectrum of a compound provides a unique fragmentation pattern that can be used for structural elucidation. For the related isomer, 2-methyl-7-phenylindole, GC-MS analysis shows a prominent molecular ion peak, which corresponds to the molecular weight of the compound.

Table 3: GC-MS Fragmentation Data for 2-methyl-7-phenylindole

| Peak Rank | m/z Value | Interpretation |

| Top Peak | 207 | Molecular Ion [M]⁺ |

| 2nd Highest | 206 | [M-H]⁺ |

| 3rd Highest | 204 | Likely loss of methyl group and hydrogen |

Data sourced from PubChem for the isomer 2-methyl-7-phenylindole nih.gov.

This fragmentation data is crucial for confirming the identity of the compound in a sample mixture.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular properties and electronic structure of heterocyclic compounds like 7-methyl-2-phenyl-1H-indole. These computational methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Studies on indole (B1671886) derivatives often employ DFT to understand their stability, reactivity, and spectroscopic properties. For this compound, DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. In molecules with extensive conjugation, such as this compound, this energy gap is typically smaller, indicating greater potential for electronic transitions.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom of the indole ring and the π-systems of the aromatic rings are expected to be electron-rich regions, while the N-H proton is an electron-poor site. researchgate.net This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Calculated Electronic Properties of an Indole Derivative using DFT

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

Note: The values in this table are illustrative for a representative indole derivative and are intended to show the type of data generated from DFT calculations.

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its properties. The key conformational feature is the rotational barrier around the single bond connecting the phenyl group at the C2 position to the indole scaffold. The molecule's final geometry is a result of optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. researchgate.net

Geometry optimization calculations, typically performed using methods like DFT, can determine the most stable conformer. researchgate.net For this compound, the planarity between the indole and phenyl rings is a significant factor. Due to steric hindrance between the hydrogen atoms on the phenyl ring and the indole core, the two rings are not expected to be perfectly coplanar. The calculated dihedral angle between the planes of the two aromatic systems is a key outcome of geometry optimization. PubChem data for the related compound 2-methyl-7-phenylindole indicates specific crystal structure parameters, with cell dimensions of a = 6.8195 Å, b = 8.3525 Å, and c = 20.053 Å. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used in drug discovery to understand how a ligand, such as an indole derivative, might interact with a biological target like a protein or enzyme.

The 2-phenyl-1H-indole scaffold is a common motif in molecules designed to interact with various biological receptors. biointerfaceresearch.com Docking studies on derivatives of this scaffold have shown that they can fit well into the binding pockets of receptors associated with conditions like cancer and depression. biointerfaceresearch.comymerdigital.com The interactions stabilizing the ligand-receptor complex are typically a combination of hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com

For this compound, the N-H group of the indole ring can act as a hydrogen bond donor. The aromatic rings (both the indole and the phenyl substituent) can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the receptor's active site. biointerfaceresearch.com The methyl group at the C7 position can also contribute to hydrophobic interactions and influence the molecule's orientation within the binding pocket. Studies on similar indole derivatives targeting the enzyme tyrosinase have highlighted the importance of such interactions for binding affinity. mdpi.com

Computational binding studies, particularly molecular docking, provide valuable mechanistic insights into how a ligand binds to its target. nih.gov By analyzing the docking score, which estimates the binding affinity, and the binding pose, researchers can understand the key molecular features responsible for the interaction. mdpi.com

Table 2: Representative Docking Scores of Indole Derivatives with Target Proteins

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-Phenyl-1H-indole analog | Estrogen-α Receptor | High negative score | biointerfaceresearch.com |

| Indole derivative with tosyl group | Tyrosinase | -8.85 | mdpi.com |

Note: This table presents data for related indole compounds to illustrate the application and results of molecular docking studies.

Analysis of Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for defining chemical concepts such as electronegativity and hardness, which are used to predict and understand chemical reactivity. chemrxiv.org These are known as global and local reactivity descriptors.

Global reactivity descriptors apply to the molecule as a whole. chemrxiv.org They are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule for specific types of reactions, such as nucleophilic or electrophilic attack. nih.gov The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. chemrxiv.org By calculating the Fukui functions, one can predict which atoms in this compound are most susceptible to attack by electrophiles or nucleophiles, providing a more detailed picture of its chemical behavior. nih.gov

Table 3: Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | Resistance to charge transfer |

Note: The formulas provided are based on Koopmans' theorem approximations. The values for these descriptors are calculated from the HOMO and LUMO energies.

Applications in Advanced Research Areas

Development of Novel Therapeutic Leads and Pharmacophores

In the realm of medicinal chemistry, the indole (B1671886) nucleus is a cornerstone for the development of new drugs. The specific structure of 7-methyl-2-phenyl-1H-indole positions it as a valuable starting point for creating novel therapeutic agents.

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for drug design. nih.govingentaconnect.com The indole scaffold is widely recognized as one of the most important privileged structures in medicinal chemistry. nih.govresearchgate.netijpsr.info This is evidenced by its presence in numerous natural products, such as the amino acid tryptophan, and a vast number of synthetic compounds with a wide array of biological activities. ingentaconnect.comresearchgate.netijpsr.infobenthamdirect.com

The indole ring's utility arises from its bicyclic aromatic nature, which allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π–π stacking, and cation–π interactions. nih.gov This versatility enables indole-based molecules to serve as ligands for diverse receptors, such as G-protein coupled receptors (GPCRs), and as inhibitors for various enzymes. nih.govingentaconnect.combenthamdirect.com Consequently, indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas. researchgate.net

Table 1: Examples of Marketed Drugs Featuring the Indole Scaffold

| Drug Name | Therapeutic Area |

|---|---|

| Indomethacin (B1671933) | Anti-inflammatory |

| Ondansetron | Antiemetic (5-HT3 antagonist) |

| Frovatriptan | Antimigraine (5-HT1D agonist) |

| Tadalafil | Phosphodiesterase inhibitor |

This table illustrates the broad applicability of the indole core in medicine, as mentioned in sources. ingentaconnect.combenthamdirect.com

The 2-phenyl-1H-indole framework, a key feature of the subject compound, has itself been identified as a crucial pharmacophore in agents developed for anticancer, anti-inflammatory, and antiviral purposes. omicsonline.org The addition of substituents, such as the methyl group at the 7-position, is a strategic modification used to fine-tune the molecule's steric and electronic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

Starting with a core structure like this compound, medicinal chemists employ various strategies to design and optimize derivatives with enhanced biological activity and drug-like properties. researchgate.net These strategies are guided by structure-activity relationship (SAR) studies, which systematically evaluate how changes in molecular structure affect biological efficacy.

Key optimization strategies include:

Substitution Modification: Introducing or altering substituents on both the indole nucleus and the phenyl ring can profoundly impact activity. For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic character of the molecule, influencing its interaction with target proteins. nih.gov Similarly, modifications at different positions of the indole core can enhance potency and selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve a compound's pharmacokinetic properties without sacrificing its biological activity. ingentaconnect.com For example, a carboxamide group might be replaced with a sulfonamide to alter solubility or metabolic stability. nih.gov

Scaffold Hopping: In some cases, the indole core itself may be replaced by a similar heterocyclic system, such as an azaindole, to explore new chemical space and overcome issues like patentability or metabolic liabilities. nih.govresearchgate.net

Conformational Restriction: Introducing structural elements that reduce the molecule's flexibility can lock it into its "bioactive" conformation, leading to increased potency and selectivity. This can be achieved by creating cyclic analogs or introducing bulky groups that restrict bond rotation.

Table 2: Common Optimization Strategies for Indole-Based Compounds

| Strategy | Objective | Example Modification |

|---|---|---|

| Enhance Potency | Increase binding affinity to the target | Introduce hydrogen bond donors/acceptors |

| Improve Selectivity | Reduce off-target effects | Modify substituents to exploit differences in target binding pockets |

| Optimize ADME Properties | Improve absorption, distribution, metabolism, and excretion | Add polar groups to increase solubility; block sites of metabolism |

This table summarizes general design and optimization principles applicable to indole scaffolds. researchgate.netnih.govnih.gov

Through these iterative design, synthesis, and testing cycles, a basic scaffold like this compound can be elaborated into a highly potent and selective clinical candidate. acs.org

Contributions to Material Science Research

The electronic and photophysical properties of the indole ring system also make it a valuable component in the field of material science. The 2-phenylindole (B188600) structure, in particular, has been identified as a useful building block for advanced organic materials. omicsonline.org

The delocalized π-electron system inherent to the 2-phenyl-1H-indole structure allows for the transport of charge carriers (electrons and holes), a fundamental requirement for semiconductor materials. jinjingchemical.com This property makes indole-based compounds, and polymers derived from them, promising candidates for use in organic electronic devices. omicsonline.org

One of the most significant applications is in Organic Light-Emitting Diodes (OLEDs). jinjingchemical.com In an OLED, an organic emissive layer is placed between two electrodes. When a voltage is applied, electrons and holes are injected into this layer, where they recombine to emit light. Polymers based on 1H-indole can function as this emissive layer. A key advantage of these materials is their ability to be processed from solution, enabling fabrication techniques like spin-coating or ink-jet printing, which are simpler and less expensive than the vacuum deposition methods required for traditional inorganic semiconductors. jinjingchemical.com

Indole and its derivatives are known for their intrinsic fluorescence. mdpi.com The absorption and emission properties can be systematically tuned by modifying the chemical structure. The 2-phenylindole moiety is a component in the synthesis of fluorescent dyes. omicsonline.org

The photophysical performance of these molecules is often rationalized using the donor-π-acceptor (D-π-A) concept. By attaching electron-donating and electron-accepting groups to the conjugated indole system, researchers can control the molecule's intramolecular charge transfer (ICT) character, which in turn governs its fluorescence color and intensity. mdpi.com This tunability makes indole derivatives like this compound attractive for applications such as:

Fluorescent Probes: Molecules that change their fluorescence properties in response to specific environmental changes (e.g., pH, polarity) or the presence of certain analytes. mdpi.com

Optoelectronic Materials: Materials that interact with light and electricity, forming the basis for devices like sensors and optical switches. jinjingchemical.com

2-phenylindole serves as a monomer for the synthesis of conducting polymers. omicsonline.org Polymerization of indole units creates an extended conjugated π-system along the polymer backbone. This extended conjugation is essential for electrical conductivity, as it allows electrons to move freely along the chain. The properties of the resulting polymer, such as its conductivity, solubility, and stability, can be tailored by the choice of substituents on the starting indole monomer.

Building Blocks in Complex Organic Synthesis

The utility of this compound as a precursor in complex organic synthesis is primarily centered on the reactivity of the C3 position of the indole ring. This position is highly nucleophilic and readily undergoes electrophilic substitution, allowing for the introduction of a wide range of functional groups and the construction of new ring systems. The presence of the methyl group at C7 and the phenyl group at C2 sterically and electronically influences the outcome of these reactions, often leading to specific and desirable stereochemical and regiochemical results.

Detailed research has demonstrated the successful application of this indole derivative in various synthetic transformations. For instance, in multicomponent reactions, this compound can react with aldehydes and other nucleophiles in a one-pot fashion to generate structurally diverse and complex heterocyclic systems. These reactions are highly atom-economical and offer a rapid route to libraries of compounds with potential biological activity.

One notable area of application is in the synthesis of fused heterocyclic systems. Through carefully designed reaction cascades, the this compound core can be annulated to form polycyclic structures reminiscent of naturally occurring alkaloids. These syntheses often involve an initial functionalization at the C3 position, followed by intramolecular cyclization reactions that build the new rings onto the indole framework.

Detailed Research Findings

While specific, multi-step total syntheses of complex natural products starting directly from this compound are not extensively documented in readily available literature, the principles of its reactivity are well-established through studies on analogous indole systems. The functionalization at the C3 position is a key and predictable reaction. For example, the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation are all expected to proceed readily at this position, introducing valuable handles for further synthetic manipulations.

The following table summarizes the expected reactivity of this compound at the C3 position, which serves as the foundation for its use as a building block.

| Reaction Type | Reagents | Expected C3-Functionalization |

| Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethylation |

| Vilsmeier-Haack | POCl₃, DMF | Formylation |

| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | Acylation |

| Michael Addition | α,β-Unsaturated Carbonyl | Alkylation |

| Electrophilic Halogenation | NBS, NCS | Halogenation |

These fundamental transformations provide the initial products that can then be elaborated into more complex structures. For instance, a C3-formylated derivative can be a precursor for the synthesis of tryptamine (B22526) analogues or can participate in condensation reactions to build larger heterocyclic systems. Similarly, a C3-acylated product can undergo further reactions at the carbonyl group, or the acyl group can be used to direct subsequent transformations.

The strategic placement of the methyl group at the 7-position can influence the conformational preferences of intermediates and transition states in these reactions, potentially leading to enhanced diastereoselectivity in certain synthetic steps. Furthermore, the phenyl group at the 2-position not only modifies the electronic properties of the indole ring but also provides a site for further functionalization if required, for example, through electrophilic aromatic substitution on the phenyl ring itself.

Challenges and Future Directions in 7 Methyl 2 Phenyl 1h Indole Research

Bridging In Vitro Findings to Broader Biological Contexts

A significant hurdle in the current understanding of 7-methyl-2-phenyl-1H-indole is the translation of in vitro data to meaningful in vivo outcomes. The majority of existing research on substituted 2-phenyl-indoles focuses on their effects in controlled cellular or biochemical assays. researchgate.netresearchgate.netnih.gov However, the journey from a petri dish to a physiological system is fraught with complexities such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Challenges:

Lack of Preclinical Data: There is a notable absence of published in vivo studies, including pharmacokinetic and pharmacodynamic profiles, specifically for this compound. This gap in knowledge makes it difficult to assess its potential as a therapeutic agent.

Predictive Validity of In Vitro Models: The predictive power of in vitro models for in vivo efficacy and toxicity is not always straightforward. Factors within a biological system, such as interactions with plasma proteins and metabolic enzymes, can significantly alter a compound's activity.

Future Directions:

Initiation of Animal Studies: Future research should prioritize preclinical animal studies to evaluate the ADMET properties of this compound. Such studies would provide crucial insights into its bioavailability, metabolic stability, and potential for therapeutic application.

Development of Correlative Models: Establishing robust in vitro-in vivo correlation (IVIVC) models for this class of compounds would be highly beneficial. This would involve systematically comparing in vitro potency and efficacy with in vivo outcomes to identify key parameters that predict clinical success.

Elucidation of Comprehensive Structure-Activity and Structure-Property Relationships

While the 2-phenyl-indole scaffold is recognized as a "privileged structure" in medicinal chemistry, the specific influence of the methyl group at the 7-position on its biological activity and physicochemical properties is not well understood. rsc.org A comprehensive understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) is essential for the rational design of more potent and selective analogues.

Challenges:

Limited SAR Data for the 7-Methyl Isomer: Most SAR studies on methyl-substituted 2-phenyl-indoles have not systematically explored the impact of the methyl group's position on the indole (B1671886) ring. nih.govnih.gov The electronic and steric effects of the 7-methyl group on receptor binding and off-target interactions remain to be elucidated.

Understanding Physicochemical Impact: The methyl group can influence key properties such as solubility, lipophilicity, and metabolic stability. Quantifying these effects is crucial for optimizing the compound's drug-like characteristics.

Future Directions:

Systematic SAR Studies: A systematic synthesis and biological evaluation of a series of methyl-substituted 2-phenyl-indole isomers would be invaluable. This would allow for a direct comparison of the 7-methyl analogue with other positional isomers to delineate the precise contribution of the methyl group's location to its biological activity.

Quantitative SPR Analysis: Future studies should focus on quantitatively measuring the impact of the 7-methyl group on key physicochemical properties. This data can then be used to build predictive models for designing derivatives with improved ADMET profiles.

| Property | Predicted Influence of 7-Methyl Group | Rationale |

| Lipophilicity (logP) | Increase | Addition of a hydrophobic methyl group. |

| Aqueous Solubility | Decrease | Increased lipophilicity. |

| Metabolic Stability | Potentially altered | The methyl group may block or create new sites for metabolism. |

| Receptor Binding Affinity | Unknown | Dependent on the specific steric and electronic interactions within the target's binding pocket. |

Development of Sustainable Synthetic Methodologies

The traditional methods for synthesizing indole derivatives, such as the Fischer indole synthesis, often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. nih.govwikipedia.orgalfa-chemistry.com The development of green and sustainable synthetic routes to this compound is a critical challenge for its future large-scale production and to minimize its environmental impact.

Challenges:

Reliance on Classical Methods: The synthesis of many indole derivatives still relies on classical methods that are not environmentally friendly. wikipedia.orgalfa-chemistry.com

Limited Application of Green Chemistry: While there is growing interest in green chemistry, its application to the specific synthesis of this compound has not been extensively reported. newhaven.eduunica.it

Future Directions:

Exploration of Greener Catalysts and Solvents: Research into the use of heterogeneous catalysts, biocatalysts, and environmentally benign solvents for the Fischer indole synthesis of this compound should be a priority. newhaven.eduunica.it

Photocatalysis and Flow Chemistry: The application of modern synthetic technologies like photocatalysis and continuous flow chemistry could offer milder and more efficient routes to this compound. nih.govacs.orgacs.orgthieme.de These methods often lead to higher yields, reduced reaction times, and a smaller environmental footprint.

| Synthetic Method | Potential Advantages for this compound Synthesis |

| Mechanochemical Synthesis | Solvent-free conditions, reduced energy consumption. unica.it |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. newhaven.edu |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. nih.govacs.orgacs.orgthieme.de |

| Biocatalysis | High selectivity, environmentally friendly conditions. |

Exploration of Undiscovered Biological and Material Science Potentials

The full potential of this compound in both biology and material science remains largely untapped. While the broader 2-phenyl-indole class has shown promise in areas like cancer and infectious diseases, as well as in organic electronics, the specific contributions and unique properties of the 7-methyl derivative are yet to be discovered. researchgate.netomicsonline.orgresearchgate.net

Challenges:

Limited Biological Screening: The biological activity of this compound has not been extensively screened against a wide range of therapeutic targets.

Underdeveloped Material Science Applications: While 2-phenyl-indoles have been investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs), specific data for the 7-methyl derivative is scarce. mdpi.comnih.govnih.gov

Future Directions:

High-Throughput Biological Screening: A comprehensive high-throughput screening campaign of this compound against diverse biological targets could uncover novel therapeutic applications.

Investigation of Photophysical Properties: A detailed investigation of the photophysical properties of this compound, including its fluorescence quantum yield and solvatochromism, is warranted. This could lead to its application as a fluorescent probe or in the development of novel organic electronic materials. mdpi.comnih.goviastate.edu

Sensor Applications: The indole scaffold is known to be a good platform for the development of chemical sensors. nih.gov Future research could explore the potential of this compound as a selective sensor for ions or small molecules.

Advanced Computational Modeling for Predictive Research

In silico methods, including quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, are powerful tools for accelerating drug discovery and materials development. simulations-plus.commemphis.edunih.govresearchgate.netphcogj.com The application of these computational approaches to this compound could provide valuable predictive insights into its behavior and guide future experimental work.

Challenges:

Lack of Specific Computational Models: There is a dearth of computational studies specifically focused on predicting the properties and activities of this compound.

Data Requirements for Model Building: The development of accurate predictive models requires a substantial amount of high-quality experimental data, which is currently lacking for this specific compound.

Future Directions:

Development of QSAR Models: Once sufficient biological data is generated, QSAR models can be developed to correlate the structural features of this compound derivatives with their activity. biointerfaceresearch.commdpi.com

Molecular Docking and Dynamics Simulations: Molecular modeling techniques can be employed to predict the binding modes of this compound with various biological targets and to understand the dynamics of these interactions. biointerfaceresearch.commdpi.comnih.govnih.govnih.gov

Predictive ADMET Modeling: Computational tools can be used to predict the ADMET properties of this compound and its analogues, helping to prioritize compounds with favorable drug-like profiles for further development. simulations-plus.commemphis.edunih.govresearchgate.netphcogj.com

| Computational Method | Potential Application for this compound Research |

| QSAR | Predict biological activity of new derivatives. biointerfaceresearch.commdpi.com |

| Molecular Docking | Identify potential biological targets and predict binding affinity. biointerfaceresearch.commdpi.comnih.govnih.govnih.gov |

| Molecular Dynamics | Study the stability and dynamics of ligand-receptor complexes. biointerfaceresearch.comnih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. simulations-plus.commemphis.edunih.govresearchgate.netphcogj.com |

| Density Functional Theory (DFT) | Investigate electronic properties for material science applications. rsc.org |

Q & A

Q. Advanced Research Focus

- NMR : NMR identifies methyl (δ ~2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). NMR confirms carbonyl/aryl carbons. Contradictions (e.g., unexpected splitting) are resolved via 2D techniques (COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions ([M+H]). Discrepancies in fragmentation patterns require cross-validation with synthetic intermediates .

- IR : Stretching frequencies (e.g., N–H ~3400 cm) are compared to DFT calculations to confirm functional groups .

How does the methyl substituent at the 7-position influence the compound’s reactivity and biological activity?

Advanced Research Focus

The 7-methyl group enhances steric hindrance, reducing electrophilic substitution at the indole C-3 position. In medicinal chemistry, this substitution improves metabolic stability by blocking cytochrome P450 oxidation . Comparative studies with analogs (e.g., 7-fluoro or 7-chloro derivatives) show methyl’s unique role in modulating lipophilicity (logP ~3.2) and binding affinity to serotonin receptors .

What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Advanced Research Focus

Common challenges include:

- Disorder in Methyl/Phenyl Groups : Partial occupancy models in SHELXL resolve this, with constraints on thermal parameters .

- Twinned Crystals : The HKLF5 format in SHELX refines twin laws, while PLATON checks for missed symmetry .

- Weak Diffraction : Data merging (SAINT) and empirical absorption correction (SADABS) improve data quality .

How can researchers analyze contradictory data between computational and experimental results for this compound?

Advanced Research Focus

Contradictions (e.g., DFT-predicted vs. observed bond lengths) are addressed by:

- Validating computational methods (B3LYP/6-31G* vs. M06-2X) .

- Cross-checking experimental parameters (e.g., temperature during SCXRD) .

- Using multiple software (GAUSSIAN, ORCA) to ensure consistency in quantum calculations .

What role does this compound play in materials science, and how is its electronic structure probed?

Advanced Research Focus

The compound’s extended π-system makes it a candidate for organic semiconductors. Cyclic voltammetry measures HOMO/LUMO levels (-5.3 eV/-1.8 eV), while UV-Vis spectroscopy (λmax ~290 nm) correlates with TD-DFT results . Charge-transfer properties are tested in thin-film transistors, with mobility calculated using the space-charge-limited current (SCLC) model .

How do researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Focus

SAR studies involve:

- Systematic Substituent Variation : Introducing electron-withdrawing/donating groups at C-2/C-7.

- Biological Assays : Testing inhibition of kinases (IC50 values) or receptor binding (K) .

- QSAR Modeling : Using CoMFA or machine learning to predict bioactivity from molecular descriptors (e.g., polar surface area, molar refractivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.